molecular formula C12H17N5O4S B3856870 4-[(4-methylphenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide

4-[(4-methylphenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide

Cat. No.: B3856870
M. Wt: 327.36 g/mol
InChI Key: ITCBQKIURGSDEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-methylphenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide, also known as MNIP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

4-[(4-methylphenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide exerts its pharmacological effects through the inhibition of PDE5, which results in increased levels of cyclic guanosine monophosphate (cGMP) and subsequent relaxation of smooth muscle cells. This mechanism of action is similar to that of sildenafil, a well-known PDE5 inhibitor used for the treatment of erectile dysfunction. This compound has also been shown to inhibit the activity of other PDE isoforms, such as PDE1, PDE2, and PDE3.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In animal models, this compound has been shown to reduce blood pressure, improve cardiac function, and attenuate pulmonary hypertension. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to inhibit the growth of cancer cells and viral replication.

Advantages and Limitations for Lab Experiments

4-[(4-methylphenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of PDE5, with a higher affinity than sildenafil. This compound has also been shown to have a longer half-life than sildenafil, making it a more effective inhibitor of PDE5. However, this compound has limitations in terms of its solubility and stability, which can affect its bioavailability and pharmacokinetic properties.

Future Directions

For research on 4-[(4-methylphenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide include optimization of its pharmacokinetic properties, identification of its molecular targets, and evaluation of its safety and efficacy in clinical trials. This compound may also have potential for use in combination therapy with other drugs, such as anti-inflammatory agents or chemotherapeutic agents.

Scientific Research Applications

4-[(4-methylphenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide has been studied for its potential therapeutic applications in various fields of scientific research. One of the notable applications of this compound is its use as a potent inhibitor of phosphodiesterase 5 (PDE5), an enzyme that plays a crucial role in regulating smooth muscle contraction in the cardiovascular system. This compound has also been shown to have anti-inflammatory, anti-tumor, and anti-viral properties.

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-N'-nitropiperazine-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O4S/c1-10-2-4-11(5-3-10)22(20,21)16-8-6-15(7-9-16)12(13)14-17(18)19/h2-5H,6-9H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCBQKIURGSDEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=N[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)/C(=N/[N+](=O)[O-])/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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